![molecular formula C10H10N2O2S B3029482 Ethyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 677304-89-1](/img/structure/B3029482.png)
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate
Vue d'ensemble
Description
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The this compound derivatives have been the subject of various studies due to their potential biological activities, including antiglycation, antioxidant, antitumor, and antimicrobial properties .
Synthesis Analysis
The synthesis of this compound derivatives involves various chemical reactions. For instance, ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates were synthesized by alkylation on the HN- of the corresponding hydrazinyl thiazole carboxylates . Another study reported the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which showed significant antitumor activity . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives led to the formation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . The crystal structure of related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been determined, revealing hydrogen-bonded dimers and quartets in the solid state .
Chemical Reactions Analysis
The this compound derivatives undergo various chemical reactions to form new compounds. For example, the Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized by a condensation reaction . Another study described the transformation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate to related fused heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as melting points, solubility, and stability, are characterized using standard laboratory techniques. The compounds exhibit a range of biological activities, which are often evaluated through in vitro assays. For instance, certain derivatives have shown promising antiglycation activity with IC50 values indicating their potency . The antitumor activity of these compounds has also been assessed against various human tumor cell lines, with some derivatives displaying remarkable activity . Antioxidant properties have been evaluated, with some compounds showing high free radical scavenging activity .
Applications De Recherche Scientifique
Synthesis and Biological Properties
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a closely related compound, has been synthesized and studied for its biological properties. These include good antibacterial and antifungal activities, with specific compounds demonstrating significant efficacy. The optical properties of these compounds were also explored through photoluminescence spectra (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Potential
Research has been conducted on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is structurally similar to ethyl 2-aminobenzo[d]thiazole-7-carboxylate. These studies focused on synthesizing new compounds and evaluating their in vitro and in vivo anticancer activity. Notably, some compounds exhibited significant antiproliferative potential against cancer cell lines, with certain compounds inducing apoptosis in MCF-7 cells (Gad et al., 2020).
Spectroscopic and Structural Analysis
Ethyl 2-aminobenzo[d]thiazole derivatives have been synthesized and characterized using various spectroscopic techniques. Studies involving density functional theory (DFT) have been used to understand their electronic structure and properties, indicating significant nonlinear optical character and potential technological applications (Haroon et al., 2019).
Antimicrobial Activities
Compounds derived from ethyl 2-amino-4-methylthiazole-5-carboxylate have shown promising antimicrobial activities against various bacterial and fungal strains. Their structure-activity relationships were explored using 3D-QSAR analysis, offering insights into the design of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Antioxidant and Antiviral Properties
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been studied for their antioxidant and antimicrobial properties, with some derivatives showing promising results in these areas. Additionally, molecular docking methods suggest potential antiviral applications, particularly against SARS-CoV-2 (Haroon et al., 2021).
Mécanisme D'action
While the specific mechanism of action for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is not mentioned in the search results, thiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJDYTDZPDRXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663228 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
677304-89-1 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

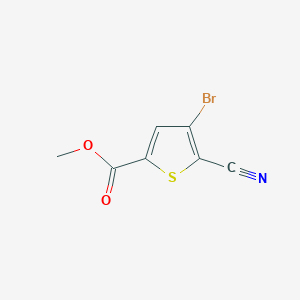
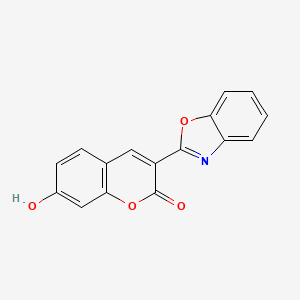
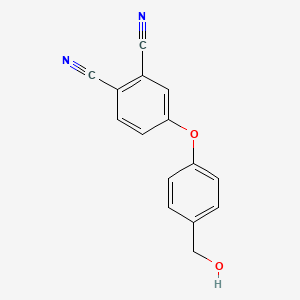
![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)
![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)

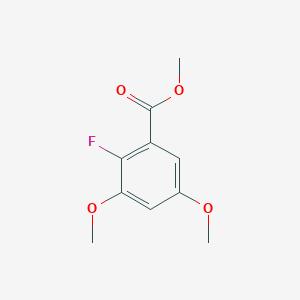
![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)

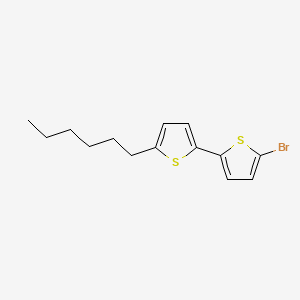


![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)